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Compound of Interest

Compound Name: 3-Hydroxy-2-methylbenzaldehyde

Cat. No.: B113236

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Hydroxy-2-methylbenzaldehyde (CAS No. 90111-15-2), a valuable aromatic aldehyde
intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for acquiring these spectra. This information is crucial for the structural

elucidation, identification, and purity assessment of this compound in research and

development settings.

Chemical Structure and Properties

IUPAC Name: 3-Hydroxy-2-methylbenzaldehyde[1]
Molecular Formula: CsHsO2[1]

Molecular Weight: 136.15 g/mol [1]

Canonical SMILES: CC1=C(C=CC=C10)C=0[1]

InChiKey: ZRYCRPNCXLQHPN-UHFFFAOYSA-N[1]

Spectroscopic Data
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The following tables summarize the key spectroscopic data for 3-Hydroxy-2-
methylbenzaldehyde. While experimental NMR data is not readily available in the public
domain, predicted values based on established principles for similar structures are provided for
guidance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for 3-Hydroxy-2-methylbenzaldehyde (in CDCls)

Chemical Shift ()

Multiplicity Number of Protons  Assignment
pPpm
9.9 . 1H 2I:(e)f;yde proton (-
~7.4 d 1H Aromatic proton
~7.2 t 1H Aromatic proton
~7.0 d 1H Aromatic proton
~5.5-6.5 brs 1H Hydroxyl proton (-OH)
~2.3 S 3H Methyl proton (-CHs)

Table 2: Predicted 3C NMR Data for 3-Hydroxy-2-methylbenzaldehyde (in CDCIs)
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Chemical Shift (6) ppm

Carbon Type

~192 C=0 (Aldehyde)
~155 C-OH (Aromatic)
~138 C-CHs (Aromatic)
~130 C-H (Aromatic)
~125 C-CHO (Aromatic)
~120 C-H (Aromatic)
~118 C-H (Aromatic)
~15 -CHs

Infrared (IR) Spectroscopy

The vapor phase IR spectrum of 3-Hydroxy-2-methylbenzaldehyde is available.[1] Key

characteristic absorption bands are presented below.

Table 3: Key IR Absorption Bands for 3-Hydroxy-2-methylbenzaldehyde

Functional Group

Wavenumber (cm—?) Intensity . .

Vibration
~3600-3200 Broad O-H stretch (phenolic)
~3100-3000 Medium C-H stretch (aromatic)
~2920 Medium C-H stretch (aldehyde)

) C-H stretch (aldehyde, Fermi

~2820 Medium

resonance)
~1700-1680 Strong C=0 stretch (aldehyde)
~1600, ~1470 Medium-Strong C=C stretch (aromatic ring)
~1250 Strong C-O stretch (phenol)
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Mass Spectrometry (MS)

GC-MS data for 3-Hydroxy-2-methylbenzaldehyde is available from the NIST Mass
Spectrometry Data Center.[1]

Table 4: Key Mass Spectrometry Data for 3-Hydroxy-2-methylbenzaldehyde

miz Relative Intensity Assighment
136 High Molecular ion [M]*
135 Medium [M-H]*
107 High [M-CHOJ*

) Fragmentation of the aromatic
79 Medium _

ring

77 Medium Phenyl cation [CeHs]*

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:

e Dissolve approximately 5-10 mg of 3-Hydroxy-2-methylbenzaldehyde in about 0.6-0.7 mL
of a deuterated solvent (e.g., chloroform-d, CDCIs).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

e Transfer the solution to a 5 mm NMR tube.
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H NMR Acquisition:

Tune and shim the spectrometer for the sample.

Acquire a one-dimensional *H NMR spectrum using a standard pulse sequence.

Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a
good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

Process the spectrum by applying Fourier transformation, phase correction, and baseline
correction.

Integrate the signals and reference the spectrum to the TMS signal.

13C NMR Acquisition:

Switch the spectrometer to the 3C nucleus frequency.

Acquire a proton-decoupled 3C NMR spectrum.

Typical parameters include a spectral width of 200-220 ppm, a larger number of scans due to
the lower natural abundance of 13C (e.g., 1024 or more), and a relaxation delay of 2-5
seconds.

Process the spectrum similarly to the *H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid 3-Hydroxy-2-methylbenzaldehyde sample directly onto
the ATR crystal.
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e Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
e Record the background spectrum of the empty ATR setup.

o Record the sample spectrum. The instrument will automatically ratio the sample spectrum to
the background spectrum to produce the final absorbance or transmittance spectrum.

o Typically, spectra are collected over a range of 4000-400 cm~* with a resolution of 4 cm™1,

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an
electron ionization (EI) source.

Sample Preparation:

e Dissolve a small amount of 3-Hydroxy-2-methylbenzaldehyde in a volatile organic solvent
(e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

GC-MS Analysis:
e Inject a small volume (e.g., 1 yL) of the sample solution into the GC inlet.

o The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like
DB-5).

e The separated components elute from the column and enter the mass spectrometer's ion

source.

 In the EIl source, molecules are bombarded with high-energy electrons (typically 70 eV),
causing ionization and fragmentation.

o The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio
(m/z).
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o A detector records the abundance of each ion.

e The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship

between the spectroscopic data and the chemical structure.
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Caption: Workflow for the spectroscopic analysis of 3-Hydroxy-2-methylbenzaldehyde.
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Caption: Correlation of spectroscopic data with the structure of 3-Hydroxy-2-
methylbenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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